molecular formula C14H20FNO B1413484 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 2097947-02-7

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No. B1413484
CAS RN: 2097947-02-7
M. Wt: 237.31 g/mol
InChI Key: RMLRQMYPPPYPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C14H20FNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” consists of a piperidine ring attached to a fluorobenzyl group and an ethanol group .


Physical And Chemical Properties Analysis

The molecular weight of “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” is 237.31 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • A study by Govindhan et al. (2017) synthesized a compound similar to 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol using a click chemistry approach. The compound was characterized using various techniques, and its thermal stability was analyzed. The compound's cytotoxicity was evaluated, indicating its potential for further biological applications.

Radiotracer Development

  • Labas et al. (2011) conducted research on PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their study aimed to develop novel specific PET radioligands selectively antagonistic for NR2B subunit-containing NMDA receptors. They concluded that the synthesized radiotracers had poor brain penetration, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).

Potential in Acetylcholinesterase Studies

  • Lee et al. (2000) synthesized and evaluated an analog of donepezil, incorporating a 4-(4-fluorobenzyl)piperidine structure. Despite its potent in vitro biological activity, in vivo studies in mice suggested that it may not be suitable for acetylcholinesterase (AChE) studies due to nonspecific distribution in the brain (Lee et al., 2000).

Molecular Dynamics and Quantum Chemical Studies

  • A study by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They performed molecular dynamics simulations and quantum chemical calculations, providing insights into the interaction of these compounds with metal surfaces, which could be relevant for the applications of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for “2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol” indicates that it is for research and development use only, under the supervision of a technically qualified individual . Specific hazard information is not available in the current resources.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLRQMYPPPYPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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